Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 15001-12-4
VCID: VC20141241
InChI: InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3
SMILES:
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol

Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate

CAS No.: 15001-12-4

Cat. No.: VC20141241

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate - 15001-12-4

Specification

CAS No. 15001-12-4
Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
IUPAC Name ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3
Standard InChI Key IVPHBHOKIBKHEE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)OC)N

Introduction

Chemical Structure and Identifiers

The compound is characterized by the following structural and molecular parameters:

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₃
Molecular Weight261.28 g/mol
CAS Number15001-12-4
SMILESNC1=C(C(OCC)=O)C=NN1C2=CC=CC(OC)=C2
IUPAC NameEthyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

The pyrazole ring is substituted at position 1 with a 3-methoxyphenyl group and at position 5 with an amino group. The ethyl ester group occupies position 4 .

Synthesis and Reactivity

Reactivity

The compound’s amino and ester groups enable further functionalization:

  • Amino Group: Participates in nucleophilic substitution or condensation reactions.

  • Ester Group: Hydrolyzable to carboxylic acids for subsequent amidation or coupling reactions .

Physical and Spectral Properties

Key Properties

PropertyValue
Purity95% (commercially available)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF)
StabilityStable under ambient conditions

Applications in Medicinal and Organic Chemistry

Role as a Building Block

Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate serves as a precursor for synthesizing polysubstituted heterocycles, including:

  • Pyrazolopyrimidines: Formed via cyclization with hydrazines or amidines .

  • Oxadiazoles: Reacted with acid chlorides or hydrazides to generate bioactive scaffolds .

Comparative Analysis with Related Compounds

CompoundCAS NumberSubstituentsApplications
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate15001-13-54-Methoxyphenyl, amino, ethyl esterAnticancer/antiviral research
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate23286-70-6Methyl, amino, ethyl esterIntermediate for agrochemicals
Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylateN/AChloro, phenyl, ethyl esterSynthesis of triazoles

The 3-methoxyphenyl group in the target compound provides distinct electronic and steric properties compared to 4-methoxy or chloro analogs, influencing reactivity and biological interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator